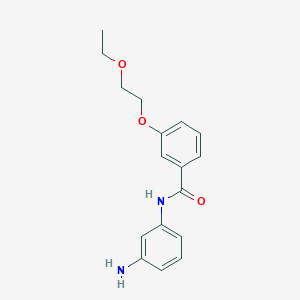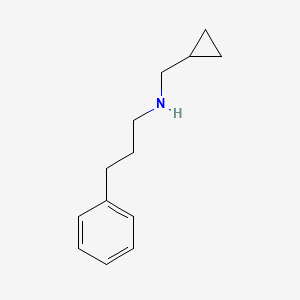
N-(cyclopropylmethyl)-3-phenylpropan-1-amine
説明
“N-(cyclopropylmethyl)-3-phenylpropan-1-amine” is a compound that contains a cyclopropylmethyl group attached to an amine, and a phenyl group attached to the third carbon of a propan-1-amine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a three-membered cyclopropyl ring attached to a nitrogen atom, which is also attached to a three-carbon chain (propane) with a phenyl group attached to the third carbon .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the amine and phenyl groups. The amine could act as a nucleophile in reactions, while the phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the cyclopropylmethyl group, the phenyl group, and the amine .科学的研究の応用
1. Sustainable Synthesis of Noroxymorphone
- Application Summary: N-(cyclopropylmethyl)-3-phenylpropan-1-amine is used in the synthesis of important opioid antagonists such as naloxone and naltrexone . The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, is a multistep sequence in which oxycodone is first generated and then N- and O-demethylated .
- Methods of Application: The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid . The electrolysis process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput .
- Results or Outcomes: The new methodology provides noroxymorphone, a pivotal intermediate for the synthesis of several opioid antagonists . The sustainability assessment has demonstrated that the new methodology is far superior to the conventional chloroformate process .
2. Exceptional Stability of the Cyclopropylmethyl Carbocation
- Application Summary: The cyclopropylmethyl carbocation, which can be formed from N-(cyclopropylmethyl)-3-phenylpropan-1-amine, is known for its exceptional stability . This stability is often attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge even better than a phenyl group .
- Methods of Application: The stability of the cyclopropylmethyl carbocation is commonly described by conjugation, where bonding of C-4 with C-1 and C-2 can be roughly described as an interaction of the vacant p-orbital of C-4 with filled orbital of π-bond between C-1 and C-2 .
- Results or Outcomes: The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain . This results in the cation having remarkable stability .
3. Pharmacological Characterization of LSD Analog
- Application Summary: N-(cyclopropylmethyl)-3-phenylpropan-1-amine is used in the study of LSD analogs . The reduction in in vivo potency produced by replacing one of the N-ethyl groups in LSD with an N-cyclopropyl group closely mirrored the effect of N-isopropyl substitution observed previously with EIPLA .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The study found that replacing one of the N-ethyl groups in LSD with an N-cyclopropyl group reduces the in vivo potency of the compound .
4. Stabilization of Carbocations
- Application Summary: The cyclopropylmethyl carbocation, which can be formed from N-(cyclopropylmethyl)-3-phenylpropan-1-amine, is known for its exceptional stability . This stability is often attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge even better than a phenyl group .
- Methods of Application: The stability of the cyclopropylmethyl carbocation is commonly described by conjugation, where bonding of C-4 with C-1 and C-2 can be roughly described as an interaction of the vacant p-orbital of C-4 with filled orbital of π-bond between C-1 and C-2 .
- Results or Outcomes: The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain . This results in the cation having remarkable stability .
4. Stabilization of Carbocations
- Application Summary: The cyclopropylmethyl carbocation, which can be formed from N-(cyclopropylmethyl)-3-phenylpropan-1-amine, is known for its exceptional stability . This stability is often attributed to the ability of the cyclopropyl group to stabilize an adjacent positive charge even better than a phenyl group .
- Methods of Application: The stability of the cyclopropylmethyl carbocation is commonly described by conjugation, where bonding of C-4 with C-1 and C-2 can be roughly described as an interaction of the vacant p-orbital of C-4 with filled orbital of π-bond between C-1 and C-2 .
- Results or Outcomes: The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain . This results in the cation having remarkable stability .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(cyclopropylmethyl)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-5-12(6-3-1)7-4-10-14-11-13-8-9-13/h1-3,5-6,13-14H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADHRRNCIKZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-3-phenylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)
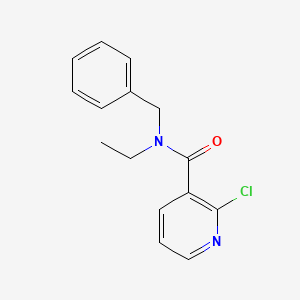
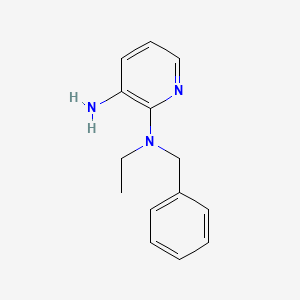
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
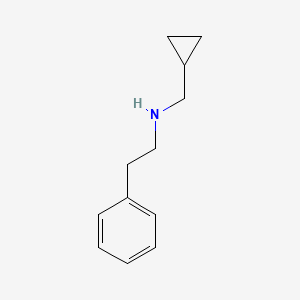
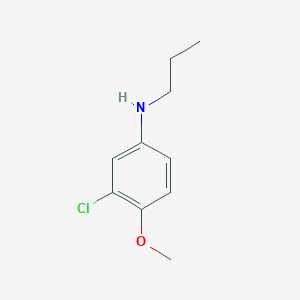

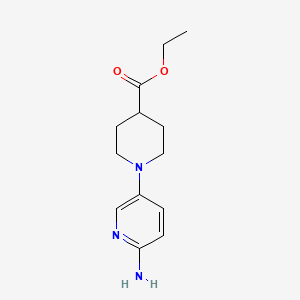
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
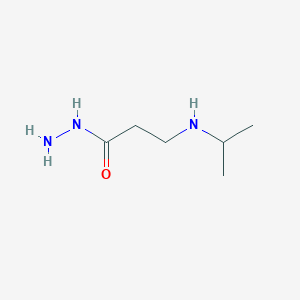
![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)
